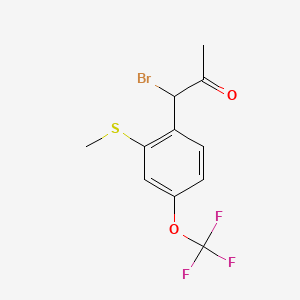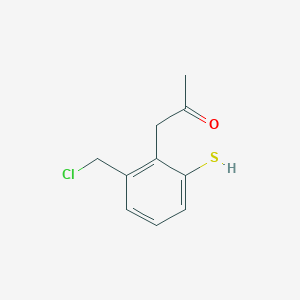
2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(methylsulfonyl)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(methylsulfonyl)oxazole is a synthetic organic compound characterized by the presence of fluorophenyl, sulfonyl, and oxazole groups
Vorbereitungsmethoden
The synthesis of 2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(methylsulfonyl)oxazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the fluorophenyl and sulfonyl intermediates, followed by their coupling with the oxazole ring. Common reagents used in these reactions include fluorobenzene derivatives, sulfonyl chlorides, and oxazole precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Analyse Chemischer Reaktionen
2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(methylsulfonyl)oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Addition: The oxazole ring can participate in addition reactions with electrophiles or nucleophiles.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(methylsulfonyl)oxazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique chemical structure and biological activity.
Materials Science: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Biological Research: The compound is investigated for its interactions with biological molecules and its potential as a tool for studying biochemical pathways.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(methylsulfonyl)oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(methylsulfonyl)oxazole can be compared with other similar compounds, such as:
2-(4-Fluorophenyl)-4-((4-chlorophenyl)sulfonyl)-5-(methylsulfonyl)oxazole: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, leading to different chemical and biological properties.
2-(4-Fluorophenyl)-4-((4-methylphenyl)sulfonyl)-5-(methylsulfonyl)oxazole:
2-(4-Fluorophenyl)-4-((4-nitrophenyl)sulfonyl)-5-(methylsulfonyl)oxazole: The nitro group introduces additional reactivity and potential for different types of chemical reactions.
Eigenschaften
Molekularformel |
C16H11F2NO5S2 |
|---|---|
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-5-methylsulfonyl-1,3-oxazole |
InChI |
InChI=1S/C16H11F2NO5S2/c1-25(20,21)16-15(26(22,23)13-8-6-12(18)7-9-13)19-14(24-16)10-2-4-11(17)5-3-10/h2-9H,1H3 |
InChI-Schlüssel |
RZXBKCRPPRWABW-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-3-carboxamide](/img/structure/B14055264.png)




![2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester](/img/structure/B14055297.png)








